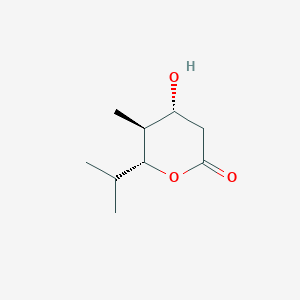

Prelactone B

Description

Contextualization as a β-Hydroxy-δ-Lactone Natural Product

Prelactone B is classified chemically as a β-hydroxy-δ-lactone. This structural designation indicates that it is a cyclic ester (a lactone) with a six-membered ring (indicated by the delta, δ), and it possesses a hydroxyl (-OH) group on the beta (β) carbon relative to the carbonyl group of the ester. researchgate.net The molecule features a 2,3-trans-dialkylpyran ring system, which is a common structural motif in various biologically important natural products. researchgate.netresearchgate.net

The β-lactone and δ-lactone rings are significant structural motifs found in a diverse array of natural products. clockss.orgnih.govnih.gov These strained heterocyclic compounds are often key to the biological activity of the parent molecule. nih.govnih.gov The synthesis of substituted β-hydroxy-δ-lactones like this compound is a subject of considerable interest in organic chemistry, as they serve as valuable intermediates for the total synthesis of more complex natural products. researchgate.net Methodologies to create these structures often involve sophisticated chemical reactions, such as aldol (B89426) reactions and translactonization of silyloxy β-lactones. researchgate.netclockss.orglookchem.com

Significance as a Polyketide Metabolite

This compound is recognized as a polyketide metabolite. lookchem.com Polyketides are a large and structurally diverse class of secondary metabolites produced by bacteria, fungi, plants, and certain marine organisms. youtube.com They are synthesized by large, multi-enzyme complexes known as polyketide synthases (PKS). youtube.comnih.gov These enzymatic assembly lines build the polyketide chain from simple acyl-CoA precursors, such as acetyl-CoA and propionyl-CoA, in a stepwise fashion. youtube.comnih.gov

Specifically, this compound is an early metabolite in the biosynthetic pathway of polyketide antibiotics. lookchem.com It was identified as a natural product from the bafilomycin-producing organism Streptomyces griseus (strain Tü 2599 ana 18). lookchem.comthieme-connect.com It is also considered a potential product of a truncated avermectin (B7782182) polyketide synthase. thieme-connect.com The study of such "prelactones" is crucial for understanding the intricate mechanisms of PKS, including the selectivity of ketoreductase (KR) and dehydratase (DH) domains that dictate the final structure of the macrolide antibiotic. thieme-connect.com The biosynthesis of this compound is thought to proceed through two sequential aldol reactions, a concept that has inspired synthetic strategies. lookchem.com

Historical Overview of Research Interest

The initial isolation of this compound from Streptomyces griseus established it as a tangible target for chemical synthesis. lookchem.comthieme-connect.com Early research focused on its total synthesis to confirm its structure and to develop methodologies for creating its specific stereochemistry. By 2003, at least three syntheses of this compound had already been reported in scientific literature, indicating a growing interest in this molecule. dntb.gov.ua

Interactive Data Table: Key Synthetic Approaches to this compound

| Year | Key Reaction / Strategy | Starting Materials | Overall Yield | Reference |

| 1999 | Heathcock's aldol approach | N/A | 56% (over 6 steps) | thieme-connect.com |

| 2003 | Proline-catalyzed crossed-aldol reaction | Isobutyraldehyde (B47883), Propionaldehyde (B47417) | 22% (over 4 steps) | lookchem.com |

| 2003 | Oxazolidinone-mediated anti-aldol reaction | Known bicyclic precursor | N/A | researchgate.net |

| 2003 | Stereoselective crotylation | 1,2-cyclohexylidene glyceraldehyde | N/A | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

147659-07-2 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

(4R,5S,6R)-4-hydroxy-5-methyl-6-propan-2-yloxan-2-one |

InChI |

InChI=1S/C9H16O3/c1-5(2)9-6(3)7(10)4-8(11)12-9/h5-7,9-10H,4H2,1-3H3/t6-,7+,9+/m0/s1 |

InChI Key |

GZGROEXVPWSNDV-LKEWCRSYSA-N |

SMILES |

CC1C(CC(=O)OC1C(C)C)O |

Isomeric SMILES |

C[C@H]1[C@@H](CC(=O)O[C@@H]1C(C)C)O |

Canonical SMILES |

CC1C(CC(=O)OC1C(C)C)O |

Synonyms |

2H-Pyran-2-one,tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-,(4R,5S,6R)-(9CI) |

Origin of Product |

United States |

Isolation and Origin in Biological Systems

Discovery and Source Organisms

Prelactone B is a naturally occurring δ-lactone that was first identified through chemical screening methods. researchgate.net It was originally isolated from the bafilomycin-producing actinomycete, Streptomyces griseus (strain Tü 2599). researchgate.netresearchgate.netdoi.org Subsequent research has identified this compound in other bacterial strains, highlighting its presence in various species of the Streptomyces genus, which are well-known producers of diverse secondary metabolites. researchgate.netnih.gov

For instance, it was also isolated from a concanamycin-producing Streptomyces sp. (strain Gö 22/15). researchgate.net More recently, the endophytic strain Streptomyces cavourensis YBQ59 was reported to produce this compound along with other antibiotics like bafilomycin D and nonactic acid. nih.govresearchgate.net The structural properties and absolute configuration of this compound were established using one- and two-dimensional NMR methods and CD spectra. researchgate.net Its structure shows significant similarities to the hemiacetal portions of macrolide antibiotics such as bafilomycins. researchgate.net

Table 1: Documented Source Organisms of this compound

| Strain | Associated Major Product(s) | Reference |

|---|---|---|

| Streptomyces griseus (Tü 2599) | Bafilomycins | researchgate.net, researchgate.net |

| Streptomyces sp. (Gö 22/15) | Concanamycins | researchgate.net |

Classification as an Early Polyketide Biosynthesis Metabolite

This compound is classified as an early metabolite in the biosynthesis of polyketides, a large family of structurally diverse natural products. lookchem.comchegg.com Specifically, it is considered an oligoketide, which is a smaller molecule formed during the initial stages of polyketide chain assembly. researchgate.netdoi.org Polyketides are synthesized by large, multi-enzyme proteins called polyketide synthases (PKSs). unigoa.ac.in The structural analysis of this compound reveals a backbone that is consistent with its origin from the condensation of simple carboxylic acid units, a hallmark of polyketide biosynthesis. researchgate.net

Due to its status as a fundamental product of PKS activity, this compound has been utilized as a standard in research aimed at understanding the mechanisms of polyketide synthases. unigoa.ac.in Its formation represents a key step that can, in some organisms, lead to the production of much larger and more complex macrolide antibiotics. researchgate.net

Role as a Shunt Product in Specific Biosynthetic Pathways

In the context of microbial metabolism, this compound is often described as a shunt product. thieme-connect.comcore.ac.uk A shunt product is a metabolite formed when a biosynthetic pathway deviates from its main sequence, often due to the premature release of an intermediate from the enzyme complex. researchgate.net In the case of this compound, it is considered a shunt metabolite of polyketide synthase (PKS) activity, particularly in pathways leading to complex macrolides. thieme-connect.comcore.ac.uk

For example, in bafilomycin-producing strains of Streptomyces griseus, this compound is thought to arise from a truncated PKS process. researchgate.netresearchgate.net Instead of the polyketide chain being fully extended and modified to form the final macrolide antibiotic, an early-stage intermediate is released from the synthase and cyclizes to form the stable δ-lactone structure of this compound. thieme-connect.comcore.ac.uk This phenomenon has also been observed in other Streptomyces species, where this compound is found alongside other shunt products like SEK 4, SEK 4b, and mutactin, indicating that the diversion of intermediates from primary biosynthetic pathways is a common occurrence. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 5,11-Epoxy-10-Cadinanol |

| Bafilomycin |

| Bafilomycin D |

| Concanamycin |

| Mutactin |

| Nonactic Acid |

| This compound |

| SEK 4 |

Biosynthetic Investigations and Mechanistic Elucidation

Utility as a Mechanistic Probe for Polyketide Synthase (PKS)

Prelactone B is recognized as a shunt product of certain polyketide biosynthetic pathways, such as that of the macrolide antibiotic bafilomycin. rsc.org Although it is a direct product of the PKS enzyme, it is not incorporated into the final macrolide structure. rsc.org This characteristic makes it an excellent mechanistic probe. Its formation signals a premature termination or "off-loading" of the growing polyketide chain from the enzyme complex. The analysis of such shunt products helps researchers understand the checkpoints and potential failure points within the complex, assembly-line-like process of polyketide synthesis.

The generation of this compound and its isomers can be stimulated under certain conditions or through the engineering of PKS systems. thieme-connect.com For instance, studies on truncated versions of the avermectin (B7782182) PKS led to the requirement for synthetic standards of this compound and its isomers to identify the products. thieme-connect.comresearchgate.net By studying the conditions and genetic modifications that lead to the formation of these "prelactones," scientists can deduce fundamental aspects of PKS function, including the interplay between different catalytic domains and the factors governing chain extension versus chain termination. rsc.orgresearchgate.net

Deciphering Selectivities of PKS Enzymes (e.g., Ketoreductase, Dehydratase)

Modular PKS enzymes contain a series of domains that control the structure of the final product, including the stereochemistry at multiple chiral centers. The ketoreductase (KR) and dehydratase (DH) domains are pivotal in this process. The KR domain reduces a β-keto group to a β-hydroxy group, establishing a specific stereocenter, while the DH domain may subsequently catalyze a dehydration to form a double bond. thieme-connect.comepdf.pub

The synthesis of this compound and its C-3 epimer was instrumental in clarifying the selectivity of the enzymes in the avermectin PKS. thieme-connect.com A key question was whether the KR domain in a specific module was highly selective, producing only one stereoisomer of the hydroxyl group, while the subsequent DH domain was inefficient, or if the KR was unselective, producing both epimers, with the DH domain then selectively processing only one of them. thieme-connect.com By having synthetic standards of both possible triketide lactones (this compound and its isomer), researchers could analyze the products of the native and engineered PKS and determine the precise stereochemical outcome of the KR-catalyzed reduction. thieme-connect.com

Further studies have involved expressing KR domains individually to assess their intrinsic specificity away from the full PKS multienzyme. researchgate.net For example, the KR domains from the erythromycin (B1671065) (eryKR1) and tylosin (B1662201) (tylKR1) PKSs were shown to reduce a surrogate diketide substrate with complete stereoselectivity, demonstrating that this high fidelity is an inherent property of the domain itself. researchgate.net Swapping these reductive "loops" (containing KR, DH, and sometimes enoylreductase domains) between different PKS modules has become a key strategy in engineered biosynthesis, and analyzing the resulting products, often simple lactones, reveals the stereochemical influence of the donor loop. researchgate.net

| Enzyme Domain | Function in PKS | Selectivity Investigated with this compound | Research Finding |

| Ketoreductase (KR) | Reduces a β-ketoacyl group to a β-hydroxyacyl group. | Determines the stereochemistry at the hydroxyl-bearing carbon. | Studies using this compound standards helped show whether a KR is stereoselective or if a downstream DH domain filters isomers. thieme-connect.com KR domains often exhibit high intrinsic stereospecificity. researchgate.net |

| Dehydratase (DH) | Catalyzes the elimination of water from a β-hydroxyacyl intermediate. | Determines whether a hydroxyl group is retained or eliminated to form a double bond. | Analysis of this compound production helped clarify if the DH is inefficient or if it selectively accepts only one KR product stereoisomer. thieme-connect.com |

Examination of Truncated Polyketide Synthase Products

Truncated PKS systems, either occurring naturally or created through genetic engineering, are a powerful tool for studying polyketide biosynthesis. These systems lack the full complement of modules required to produce the final natural product and instead often release smaller, cyclized intermediates. This compound is a classic example of a product released from a truncated PKS. thieme-connect.comresearchgate.net

Specifically, this compound and its isomer are considered possible products from a truncated avermectin PKS. thieme-connect.comresearchgate.netmolaid.com Similarly, a well-studied truncated PKS, DEBS 1-TE, which consists of the first two modules of the 6-deoxyerythronolide B synthase (DEBS) fused to a thioesterase (TE) domain, predictably produces a triketide lactone. researchgate.netresearchgate.netacs.org The characterization of these triketide lactones provides direct evidence of the function of the initial modules of a PKS assembly line in isolation from the rest of the enzymatic complex. The ability to generate these smaller molecules allows for a more tractable analysis of the catalytic activities and specificities of the domains within the truncated construct. researchgate.net

The generation of these truncated products has become a cornerstone of combinatorial biosynthesis, where domains and modules are swapped between different PKS systems to create novel compounds. anr.fr The predictable formation of triketide lactones from bimodular constructs like DEBS 1-TE serves as a reliable reporter system to assess the functionality of engineered hybrid PKSs. researchgate.net

| PKS System | Description | Key Product(s) | Significance |

| Truncated Avermectin PKS | An incomplete version of the PKS responsible for avermectin biosynthesis. | This compound and its isomer. thieme-connect.com | Demonstrates the premature release of a triketide intermediate, allowing study of the initial modules. thieme-connect.comresearchgate.net |

| DEBS 1-TE | An engineered bimodular PKS from the erythromycin pathway fused to a thioesterase. | (2R,3S,4S,5R)- and (2S,3R,4S,5R)- 3,5-dihydroxy-2,4-dimethylheptanoic acid δ-lactones. researchgate.netacs.org | A model system for studying PKS mechanisms and for testing the compatibility of engineered PKS modules. researchgate.net |

Chemical Synthesis Strategies for Prelactone B and Its Stereoisomers

Overview of General Synthetic Methodologies

The principal challenge in synthesizing Prelactone B lies in the precise installation of its multiple chiral centers. Chemists have employed three main strategies to achieve this: using a temporarily attached chiral group to direct stereochemistry (chiral auxiliary), starting with an enantiomerically pure natural product that already contains some of the required stereocenters (chiral pool), or using a small amount of a chiral catalyst to generate the desired stereoisomer from achiral precursors (catalytic enantioselective). researchgate.netwilliams.edu Each of these methodologies offers distinct advantages in constructing the target tetrahydropyran (B127337) ring system with high stereochemical fidelity. researchgate.netresearchgate.net

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been effectively applied to the synthesis of this compound.

One notable approach involves an oxazolidinone-mediated anti-aldol reaction, a method pioneered by Evans. researchgate.netyoutube.com In this synthesis, a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated and then subjected to a boron-mediated aldol (B89426) reaction with an aldehyde. The steric hindrance provided by the auxiliary directs the incoming electrophile, leading to the formation of one diastereomer in high preference. This method was utilized in an asymmetric total synthesis of (+)-prelactone B, where an Evans' aldol reaction served as the key step to establish one of the crucial stereocenters with high diastereoselectivity. researchgate.net Subsequent steps involve a diastereoselective coupling with a ketene (B1206846) silyl (B83357) acetal (B89532) followed by lactonization to complete the synthesis. researchgate.net The reliability and high stereocontrol offered by auxiliaries like oxazolidinones and pseudoephenamine make this a robust strategy for complex stereoselective synthesis. researchgate.netnih.gov

Table 1: Key Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | Forms a rigid chelated transition state, providing high diastereoselectivity. youtube.com |

| Camphorsultam | Diels-Alder Reactions, Alkylations | Highly crystalline derivatives aid in purification and stereochemical analysis. |

| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation | Forms crystalline amides; effective in creating quaternary carbon centers. nih.gov |

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. youtube.comyoutube.com This strategy leverages the existing stereocenters of the starting material, which can be transformed into the stereocenters required in the target molecule.

An efficient synthesis of (−)-prelactone B was developed using 1,2-cyclohexylidene glyceraldehyde, derived from D-mannitol, as the chiral template. researchgate.net This synthesis highlights the core principles of the chiral pool strategy. The key steps included a stereoselective crotylation of the glyceraldehyde derivative and an enantioselective reduction of a ketone. researchgate.net This approach is valued for its operational simplicity and the use of inexpensive, naturally available starting materials. researchgate.net By starting with a molecule that already possesses defined chirality, the synthetic route can be significantly shortened, avoiding the need for asymmetric induction steps early in the sequence. williams.edu

Catalytic enantioselective synthesis is often considered the most elegant and efficient approach, as it uses a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. williams.edunih.gov This method avoids the need to append and remove a stoichiometric chiral auxiliary. wikipedia.org

Table 2: Comparison of Proline-Catalyzed Synthesis Steps

| Step | Reaction | Reagents/Catalyst | Selectivity | Reference |

|---|---|---|---|---|

| 1 | Proline-Catalyzed Crossed-Aldol | L-proline, Isobutyraldehyde (B47883), Propionaldehyde (B47417) | >99% ee, 40:1 anti:syn | lookchem.com |

| 2 | Silyl Protection | TBSCl, Et3N | - | lookchem.com |

| 3 | Mukaiyama Aldol Reaction | Silyl Ketene Acetal, TiCl4 | High diastereoselectivity | researchgate.netlookchem.com |

Stereoselective Control in Total Synthesis

The total synthesis of a molecule with multiple stereocenters, like this compound, requires precise control over the relative and absolute stereochemistry at each center. youtube.com Success hinges on the strategic application of enantioselective and diastereoselective reactions to build the carbon skeleton with the correct three-dimensional arrangement. youtube.comyoutube.com

Both enantioselective and diastereoselective strategies are critical in the synthesis of this compound. An enantioselective reaction creates a chiral center from a prochiral starting material, establishing the absolute stereochemistry of the molecule, while a diastereoselective reaction creates a new chiral center under the influence of an existing one, defining the relative stereochemistry. nih.govnih.gov

The proline-catalyzed synthesis of this compound is a prime example of this dual approach. researchgate.netdntb.gov.ua The initial aldehyde-aldehyde crossed-aldol reaction is highly enantioselective, setting the absolute configuration of the first stereocenter with over 99% enantiomeric excess (ee). researchgate.netlookchem.com The subsequent Mukaiyama aldol reaction is a diastereoselective process. The existing stereocenter in the protected aldol product directs the approach of the silyl enol ether, leading to the preferential formation of the desired diastereomer, which is necessary to form the correct 2,3-trans-dialkylpyran ring system of this compound. researchgate.net Similarly, in auxiliary-based routes, the chiral auxiliary ensures high diastereoselectivity in the initial aldol reaction. researchgate.netyoutube.com

The control of multiple chiral centers in this compound is typically achieved in a sequential fashion. youtube.comyoutube.com The synthesis is designed so that one stereocenter is set with high fidelity, and this center then directs the formation of the next. youtube.com

In the catalytic route, the first stereocenter is established by the enantioselective proline-catalyzed aldol reaction. researchgate.net This center, after protection, dictates the stereochemical outcome of the second key bond formation, the Mukaiyama aldol reaction, which sets the second stereocenter. researchgate.netlookchem.com This substrate-controlled diastereoselectivity is a common and powerful strategy. nih.gov The final lactonization step then proceeds under thermodynamic or kinetic control to form the stable six-membered ring without disturbing the established stereocenters. The combination of a catalyst-controlled enantioselective step followed by a substrate-controlled diastereoselective step provides a powerful and efficient pathway to complex molecules like this compound, allowing for the construction of multiple stereocenters with a high degree of precision. researchgate.netyoutube.com

Access to Specific Stereoisomers (e.g., (+)-Prelactone B, (-)-Prelactone B)

The synthesis of specific enantiomers of this compound is a key objective, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry. Researchers have successfully developed routes to access both (+)-Prelactone B, the natural enantiomer, and (-)-Prelactone B.

One prominent strategy employs organocatalysis, where the choice of catalyst enantiomer directly dictates the chirality of the final product. For instance, a synthesis utilizing a proline-catalyzed crossed-aldol reaction as the key chirality-inducing step can produce (-)-Prelactone B when (S)-proline is used as the catalyst. researchgate.netlookchem.com Conversely, the natural (+)-enantiomer can be accessed by simply using D-proline as the catalyst. lookchem.com

Another successful approach involves the use of chiral auxiliaries. The Evans' aldol approach, for example, uses a chiral oxazolidinone auxiliary to control the stereochemistry during C-C bond formation, leading to an enantiomerically enriched product. researchgate.netresearchgate.net Similarly, syntheses starting from a chiral pool, such as using 1,2-cyclohexylidene glyceraldehyde as a chiral template, have been developed to produce (-)-Prelactone B efficiently. researchgate.netthieme-connect.com These methods rely on the transfer of chirality from a starting material or auxiliary to the target molecule.

A nonselective strategy has also been reported where a mixture of diastereomers was synthesized and then separated by HPLC to provide pure this compound (1a) and its isomer (1b). thieme-connect.com This approach was deemed efficient as both isomers were required for studies on the polyketide synthase (PKS) of avermectins. thieme-connect.com

Key Reaction Methodologies

Aldol reactions are fundamental to the synthesis of polyketide natural products like this compound, providing a powerful method for stereoselective carbon-carbon bond formation and the construction of β-hydroxy carbonyl motifs. acs.org Modern variations, including organocatalytic and auxiliary-mediated methods, have been pivotal in the total synthesis of this compound and its stereoisomers.

Aldol Reactions and Variants

The use of the amino acid proline as a chiral organocatalyst represents a significant advance in asymmetric synthesis. wikipedia.orgmdpi.com In the context of this compound, a direct proline-catalyzed aldehyde-aldehyde cross-coupling reaction serves as the sole source of chirality in a highly efficient synthesis. researchgate.netlookchem.com This reaction typically proceeds via an enamine intermediate, where proline reacts with one aldehyde to form a nucleophilic enamine, which then attacks the second aldehyde. nih.govunits.it

A notable synthesis of (-)-Prelactone B begins with the MacMillan variant of the proline-catalyzed crossed-aldol reaction between propionaldehyde and an excess of isobutyraldehyde. researchgate.netlookchem.com This key step, catalyzed by (S)-proline, establishes the initial stereocenter with exceptional control, affording the anti-aldol product with high diastereoselectivity and enantiomeric excess. researchgate.netacs.org The use of an excess of one aldehyde helps to suppress the undesired self-dimerization side product. lookchem.com

Table 1: Proline-Catalyzed Aldehyde-Aldehyde Cross-Aldol Reaction for this compound Synthesis

| Feature | Description | Reference |

|---|---|---|

| Catalyst | (S)-Proline (for (-)-Prelactone B) | researchgate.netlookchem.com |

| Reactants | Propionaldehyde and Isobutyraldehyde | researchgate.netlookchem.com |

| Key Outcome | Formation of an anti-β-hydroxyaldehyde | researchgate.netacs.org |

| Selectivity | >99% ee, 40:1 anti:syn selectivity | lookchem.com |

| Mechanism | Enamine-based catalysis | nih.govunits.it |

Chiral oxazolidinones, developed by David A. Evans, serve as powerful chiral auxiliaries in aldol reactions. researchgate.netnih.gov By temporarily attaching the auxiliary to a carboxylic acid derivative, it directs the approach of the electrophile to one face of the corresponding enolate, thereby controlling the absolute stereochemistry of the newly formed stereocenters. uwindsor.ca An asymmetric total synthesis of (+)-Prelactone B has been described that employs an efficient oxazolidinone-mediated anti-aldol reaction as a key step. researchgate.net These auxiliaries are instrumental in the Evans' aldol approach, which is known for its high degree of stereocontrol. researchgate.netresearchgate.netacs.org Following the aldol reaction, the auxiliary can be cleaved to reveal the chiral β-hydroxy carbonyl compound.

The Mukaiyama aldol addition is a Lewis acid-promoted reaction between a silyl enol ether and a carbonyl compound, such as an aldehyde. wikipedia.orgnih.gov This reaction avoids the often harsh conditions of traditional enolate chemistry and allows for crossed-aldol reactions without self-condensation of the aldehyde. wikipedia.org

In a multistep synthesis of this compound, a Mukaiyama aldol reaction is employed following the initial proline-catalyzed aldol step. researchgate.net The β-hydroxyaldehyde product from the first reaction is protected as a TBS ether. lookchem.com This intermediate is then elaborated into a ketene silyl acetal, which subsequently undergoes a diastereoselective Mukaiyama aldol reaction with an aldehyde. researchgate.net The final step involves lactonization to furnish the this compound carbon skeleton. researchgate.netlookchem.com The stereochemical outcome of the Mukaiyama aldol reaction can be influenced by the choice of Lewis acid and the geometry of the silyl enol ether. msu.eduorganic-chemistry.org

Table 2: Mukaiyama Aldol Reaction in this compound Synthesis

| Step | Description | Reference |

|---|---|---|

| 1. Initial Aldol | Proline-catalyzed cross-aldol of propionaldehyde and isobutyraldehyde. | researchgate.netlookchem.com |

| 2. Protection | The resulting β-hydroxyaldehyde is protected as a TBS ether. | lookchem.com |

| 3. Second Aldol | The protected intermediate is converted to a silyl enol ether and reacted with an aldehyde in a diastereoselective Mukaiyama aldol addition. | researchgate.net |

| 4. Cyclization | Deprotection and lactonization yield this compound. | researchgate.netlookchem.com |

The Evans' aldol approach is a highly reliable and stereoselective method used in the synthesis of complex polyketides, including this compound. researchgate.netresearchgate.net This strategy utilizes an N-acyloxazolidinone as a chiral auxiliary to direct the aldol condensation. alfa-chemistry.com

The process begins with the treatment of the N-acyl oxazolidinone with a Lewis acid, typically a boron triflate such as di-n-butylboron triflate (n-Bu₂BOTf), and a hindered amine base. nih.gov This generates a Z-boron enolate in situ. The subsequent addition of an aldehyde proceeds through a rigid, chair-like six-membered Zimmerman-Traxler transition state. alfa-chemistry.com The steric bulk of the oxazolidinone's substituent effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. This high level of organization in the transition state results in predictable and excellent diastereoselectivity, typically yielding the syn-aldol product. alfa-chemistry.com A general synthetic approach for prelactones has been reported using an Evans' aldol reaction as the key step to construct the stereocenters at C-4 and C-5. researchgate.net

Table 3: Key Features of the Evans' Aldol Approach

| Feature | Description | Reference |

|---|---|---|

| Chiral Control | N-acyloxazolidinone auxiliary | researchgate.netalfa-chemistry.com |

| Enolate Formation | Boron triflate (e.g., n-Bu₂BOTf) and a hindered base | nih.gov |

| Transition State | Chair-like Zimmerman-Traxler model | alfa-chemistry.com |

| Stereochemical Outcome | Typically produces syn-aldol adducts with high diastereoselectivity | alfa-chemistry.com |

| Application | Construction of C-4 and C-5 stereocenters of this compound | researchgate.netthieme-connect.com |

Epoxidation and Ring-Opening Cascades

Strategies involving the formation and subsequent regioselective opening of epoxides provide another powerful entry to the chiral building blocks needed for this compound.

The Sharpless asymmetric epoxidation is a renowned method for converting prochiral allylic alcohols into chiral epoxy alcohols with very high enantioselectivity. This reaction has been applied to the synthesis of this compound, where it serves to install a key stereocenter that directs the formation of others.

The reaction utilizes a catalytic system composed of titanium tetra(isopropoxide), a chiral dialkyl tartrate (such as diethyl tartrate, DET), and an oxidant, typically tert-butyl hydroperoxide (TBHP). The choice between (+)-DET and (-)-DET determines which face of the alkene is epoxidized, allowing for predictable access to either enantiomer of the epoxy alcohol product. youtube.com For a this compound synthesis, a suitable allylic alcohol precursor is subjected to these conditions to generate the corresponding chiral epoxide, which is a versatile intermediate for further elaboration into the target δ-lactone structure.

Radical-mediated ring opening of epoxides is a known synthetic transformation that can provide access to allylic alcohols. rsc.org This process typically involves the conversion of an epoxy alcohol into a derivative, such as an α,β-epoxy-O-thiocarbonylimidazolide, which can then be treated with a radical initiator and a hydrogen atom donor like tri-n-butyltin hydride. rsc.org This induces a ring opening to form an allylic alkoxyl radical, which can be quenched to yield the product. rsc.org However, the specific application of a radical-mediated epoxy alcohol opening as a key step in a reported total synthesis of this compound is not prominently described in scientific literature. Most epoxide ring-opening strategies in this context rely on nucleophilic or acid-catalyzed pathways.

Lactonization and Cyclization Reactions

The final construction of the δ-lactone ring is a critical step in the synthesis of this compound. Various methods can be employed to achieve this cyclization.

An elegant strategy for the construction of the this compound core involves the translactonization of a β-lactone intermediate. This method has been applied to the racemic synthesis of the natural product. The process begins with a Lewis acid-promoted [2+2] cycloaddition between a β-silyloxyaldehyde and a silylketene to form a trans-substituted siloxy β-lactone.

This strained four-membered ring is then treated with aqueous hydrofluoric acid (HF). The HF serves a dual purpose: it deprotects the silyl ether to reveal a free hydroxyl group and promotes a cascade reaction. The hydroxyl group attacks the β-lactone carbonyl, inducing a ring-opening and subsequent ring-closing sequence (translactonization) to form the more thermodynamically stable six-membered δ-lactone ring of this compound.

Prins Cyclization

The Prins cyclization is a powerful and versatile acid-catalyzed reaction for carbon-carbon bond formation, widely employed in the synthesis of tetrahydropyran (THP) rings, which form the core structure of this compound. tandfonline.comresearchgate.net This reaction typically involves the condensation of an aldehyde with a homoallylic alcohol. tandfonline.combeilstein-journals.org The strategic application of this cyclization allows for the construction of the polysubstituted tetrahydropyran skeleton with control over the resulting stereochemistry. nih.gov

In the synthesis of (+)-prelactones B, C, and V, a notable strategy utilized an Amberlyst® 15-catalyzed cyclization. beilstein-journals.org This solid acid catalyst facilitated the reaction between a homoallylic alcohol and various aldehydes, proving effective for creating highly substituted tetrahydropyrans with three contiguous stereocenters in a single step. beilstein-journals.orgnih.gov The use of ion exchange resins like Amberlyst-15 is advantageous as it often circumvents the need for harsh, strongly acidic conditions and simplifies product purification. tandfonline.com The reaction proceeds through a chairlike transition state, which accounts for the diastereoselectivity and the transfer of chirality from the starting materials to the tetrahydropyran product. nih.gov

The general approach showcases the utility of the Prins reaction in building complex molecular architectures from simpler precursors, making it a key step in several synthetic routes toward this compound and its analogues. researchgate.netnih.gov

Oxidative Cyclization Methodologies (e.g., TEMPO and BAIB mediated)

Oxidative cyclization is a crucial transformation in the synthesis of this compound, enabling the formation of the characteristic δ-lactone ring from a diol precursor. researchgate.netyoutube.com Among the various methods, the use of 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like [bis(acetoxy)iodo]benzene (BAIB) is particularly noteworthy for its mildness and high chemoselectivity. researchgate.netyoutube.com This system selectively oxidizes primary alcohols over secondary ones, which is a significant advantage in complex molecule synthesis. orgsyn.org

The mechanism involves the oxidation of the primary alcohol of a 1,5-diol to an aldehyde. youtube.com This intermediate aldehyde can then exist in equilibrium with its cyclic hemiacetal form (a lactol). youtube.com The TEMPO/BAIB system further oxidizes this lactol to the corresponding lactone. researchgate.netyoutube.com The process is efficient and can be performed in a one-pot manner, often providing high yields. acs.org For instance, the oxidative cyclization of a 1,5-diol using TEMPO and BAIB can produce the desired δ-lactone in yields as high as 90%. researchgate.net

In some syntheses, a combination of reagents is used to ensure complete oxidation. For example, after initial lactone ring closure with a TEMPO-based system, a reagent like Dess-Martin periodinane (DMP) can be added to complete the oxidation of any remaining secondary alcohol functionalities to ketones, if required by the synthetic route. acs.org The TEMPO/BAIB system is valued for its operational simplicity and avoidance of heavy metals, making it a robust method for the late-stage formation of the lactone moiety in natural product synthesis. orgsyn.orgblogspot.com

| Reagent System | Function | Typical Yield | Reference |

| TEMPO / BAIB | Selective oxidative cyclization of 1,5-diols to δ-lactones | 90% | researchgate.net |

| TEMPO / PIDA, then DMP | One-pot lactonization and secondary alcohol oxidation | 97% | acs.org |

| TEMPO / BAIB | Oxidation of lactol to lactone, with isomerization | 60-64% | nih.gov |

Olefination and Carbon-Carbon Bond Formation

Wittig Reactions and Variants

The Wittig reaction is a fundamental and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds. thermofisher.comwikipedia.org Its reliability and functional group tolerance make it an indispensable tool in the total synthesis of complex natural products like this compound. numberanalytics.comunigoa.ac.in The reaction involves a triphenyl phosphonium (B103445) ylide (Wittig reagent) reacting with an aldehyde or ketone to produce an alkene and triphenylphosphine (B44618) oxide. wikipedia.org

In the context of this compound synthesis, the Wittig olefination serves as a key strategy for elongating carbon chains and introducing specific alkene geometries. nih.gov For example, a stabilized ylide can be used to construct parts of the carbon skeleton with high efficiency. wikipedia.org Different variants of the Wittig reaction, such as the Horner-Wadsworth-Emmons (HWE) modification, offer enhanced control over the stereochemical outcome (typically favoring the E-alkene) and utilize phosphonate (B1237965) esters that allow for easier removal of byproducts. thermofisher.comnumberanalytics.com

The choice between a stabilized ylide (containing an electron-withdrawing group) and a non-stabilized ylide (containing alkyl groups) dictates the stereoselectivity of the resulting alkene, with non-stabilized ylides generally favoring the Z-alkene under salt-free conditions. wikipedia.org This control is crucial for constructing the precise stereochemistry required in the target molecule. researchgate.net

| Wittig Reagent Type | Typical Product Stereochemistry | Key Feature |

| Non-stabilized Ylide | Z-alkene (cis) | Highly reactive, often requires strong bases. |

| Stabilized Ylide | E-alkene (trans) | Less reactive, can be used with milder bases. |

| Horner-Wadsworth-Emmons | E-alkene (trans) | Uses phosphonate carbanions; water-soluble phosphate (B84403) byproduct simplifies purification. |

Tebbe Olefination and Grignard Reactions

Tebbe Olefination

The Tebbe olefination is a valuable method for the methylenation of carbonyl compounds, particularly esters and sterically hindered ketones, where the Wittig reaction may be less effective. numberanalytics.comorganic-chemistry.orgwikipedia.org The reaction utilizes the Tebbe reagent, an organotitanium compound, to convert a carbonyl group (C=O) into a methylene (B1212753) group (C=CH₂). numberanalytics.com

In a total synthesis of this compound starting from D-glucose, Tebbe olefination was employed as a key step. nih.gov This reaction is particularly useful for converting esters into enol ethers or lactones into exocyclic enol ethers. wikipedia.org The Tebbe reagent is less basic than many Wittig reagents, which allows it to be used with substrates that are prone to enolization. tcichemicals.com The reaction proceeds through a titanacyclobutane intermediate, which then decomposes to yield the desired alkene product. numberanalytics.com Its ability to react efficiently with a range of carbonyl functionalities makes it a powerful tool for specific transformations required in the synthesis of complex targets. numberanalytics.com

Grignard Reactions

Grignard reactions are classic organometallic reactions that involve the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. organic-chemistry.orglibretexts.org This reaction is fundamental for forming new carbon-carbon bonds and creating secondary or tertiary alcohols from aldehydes or ketones, respectively. chadsprep.comyoutube.com

In synthetic routes toward this compound, Grignard reactions have been employed as a crucial C-C bond-forming step. nih.gov A significant application involves the addition of a Grignard reagent to a lactone. Typically, this reaction proceeds with the addition of two equivalents of the Grignard reagent to form a diol, as the intermediate ketone is more reactive than the starting ester. youtube.commasterorganicchemistry.com However, strategies have been developed for the diastereoselective mono-addition to protected sugar-derived lactones, which can generate a tertiary alcohol with high stereocontrol due to chelation effects. acs.org This controlled addition is instrumental in assembling the complex stereochemical array of this compound precursors. acs.org

Reduction and Oxidation Protocols

Enantioselective Ketone Reduction

The establishment of specific stereocenters is a critical challenge in the synthesis of chiral molecules like this compound. Enantioselective ketone reduction provides a powerful method to convert a prochiral ketone into a chiral secondary alcohol with a high degree of enantiomeric excess (ee). youtube.comwikipedia.org

A prominent method used in this context is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgisomerlab.com This reaction employs a borane (B79455) reducing agent in the presence of a chiral oxazaborolidine catalyst. alfa-chemistry.com The catalyst, often prepared from a proline derivative, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone, resulting in the preferential formation of one alcohol enantiomer. youtube.comorganic-chemistry.org The CBS reduction is highly regarded for its predictability, broad substrate compatibility, and the excellent levels of stereocontrol it provides, frequently achieving over 95% ee. alfa-chemistry.com

An efficient synthesis of (-)-prelactone B highlighted the use of an enantioselective ketone reduction as a key feature. researchgate.net This step is vital for setting the stereochemistry at one of the chiral centers in the molecule's backbone, demonstrating the strategic importance of asymmetric catalysis in achieving a concise and effective total synthesis. researchgate.net

| Reaction | Catalyst/Reagent | Product | Key Feature |

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine / Borane (e.g., BH₃·THF) | Chiral Secondary Alcohol | High enantioselectivity (>95% ee), predictable stereochemical outcome. alfa-chemistry.comorganic-chemistry.org |

Diastereoselective Reductions

Diastereoselective reductions are pivotal in establishing the correct stereochemistry of the hydroxyl group in this compound precursors. One notable approach involves the proline-catalyzed crossed-aldol reaction between isobutyraldehyde and propionaldehyde. lookchem.com This reaction yields the aldol product with high anti-selectivity (40:1 anti:syn) and excellent enantioselectivity (>99% ee). lookchem.com The resulting β-hydroxyaldehyde is then protected, and a subsequent Felkin-selective Mukaiyama-type aldol reaction with a ketene silyl acetal establishes the remaining stereocenter. lookchem.com This sequence demonstrates the power of organocatalysis in achieving high diastereoselectivity. lookchem.com

Another strategy employs an oxazolidinone-mediated anti-aldol reaction, which is known for its high efficiency in creating the desired stereochemistry. researchgate.net This is followed by a diastereoselective coupling of a ketene silyl acetal with an aldehyde before the final lactonization step. researchgate.net Furthermore, the stereoselective reduction of a ketone has been utilized as a key step in an efficient synthesis of (-)-prelactone B, starting from 1,2-cyclohexylidene glyceraldehyde as a chiral template. researchgate.net

Enzymatic reductions also offer a powerful tool for achieving high diastereoselectivity. Alcohol dehydrogenases have been employed for the stereoselective reduction of 1,4-diaryl-1,4-diones to the corresponding diols, showcasing the potential of biocatalysis in complex stereoselective transformations. mdpi.com

Table 1: Examples of Diastereoselective Reductions in this compound Synthesis

| Precursor Type | Reducing Agent/Catalyst | Key Stereochemical Outcome | Reference |

|---|---|---|---|

| β-Hydroxyaldehyde from aldol reaction | Proline (organocatalyst) | High anti-selectivity (40:1) | lookchem.com |

| Aldehyde | Oxazolidinone-mediated aldol reaction | High anti-selectivity | researchgate.net |

| Ketone | Not specified | Enantioselective reduction | researchgate.net |

| 1,4-Diaryl-1,4-dione | Alcohol Dehydrogenase (biocatalyst) | Highly selective diol formation | mdpi.com |

Chemoselective Reductions (e.g., α,β-Unsaturated Esters)

The chemoselective reduction of α,β-unsaturated esters and similar functionalities is crucial to avoid unwanted side reactions and to form the saturated lactone ring of this compound. Various methods have been developed to achieve this selectivity.

One approach utilizes benzeneselenol (B1242743), generated in situ from O-(tert-butyl) Se-phenyl selenocarbonate and hydrochloric acid in ethanol, for the conjugate reduction of α,β-unsaturated ketones. nih.gov This method is mild, metal-free, and shows good functional group tolerance. nih.gov While directly applied to ketones, the principle of using selenium-based reagents highlights a strategy for selective double bond reduction in the presence of other functional groups. nih.gov Historically, toxic reagents like hydrogen selenide (B1212193) (generated from Se/CO/H₂O or Se/NaBH₄ mixtures) were used for the selective reduction of the olefinic bond in α,β-unsaturated ketones, esters, and acids. nih.gov

Another strategy involves the use of iridium metal particles on beta zeolites for the chemoselective reduction of α,β-unsaturated ketones to allylic alcohols. nih.gov This catalytic system demonstrates high selectivity for the carbonyl group over the double bond, which is the reverse of the desired selectivity for this compound synthesis but illustrates the potential for fine-tuning catalyst systems for specific chemoselective reductions.

The synthesis of zingerone, which involves the chemoselective reduction of vanillylidenacetone, further showcases the utility of in situ generated benzeneselenol for reducing the carbon-carbon double bond in α,β-unsaturated ketones without affecting other functionalities. nih.gov

Table 2: Reagents for Chemoselective Reduction of α,β-Unsaturated Systems

| Reagent/Catalyst | Substrate Type | Selectivity | Reference |

|---|---|---|---|

| Benzeneselenol (in situ) | α,β-Unsaturated ketones | Reduction of C=C bond | nih.gov |

| Hydrogen Selenide | α,β-Unsaturated ketones, esters, acids | Reduction of C=C bond | nih.gov |

| Ir-metal particles on beta zeolites | α,β-Unsaturated ketones | Reduction of C=O to allylic alcohol | nih.gov |

Chemoselective Oxidations to Lactones

The formation of the δ-lactone ring is a critical step in the synthesis of this compound. This is often achieved through the chemoselective oxidation of a diol precursor. A highly efficient method for this transformation is the use of a catalytic amount of 2,2,6,6-tetramethylpiperidinooxy (TEMPO) in combination with a co-oxidant like bis-acetoxyiodobenzene (BAIB). researchgate.net This system allows for the selective oxidation of 1,5-diols to the corresponding δ-lactones, even in the presence of other sensitive functional groups. researchgate.net

Copper/nitroxyl catalyst systems have also been shown to be effective for the aerobic oxidative lactonization of diols under mild conditions using air as the oxidant. organic-chemistry.org Specifically, a Cu/TEMPO catalyst system exhibits excellent chemoselectivity for the oxidation of less hindered primary alcohols in unsymmetrical diols, leading to the formation of the lactone. organic-chemistry.org

In some synthetic routes, the lactone is formed through an oxidative lactonization of an α,ω-diol using a TEMPO/BAIB catalytic system. researchgate.net This method has been successfully applied to the synthesis of various substituted pyran and δ-lactone moieties. researchgate.net

Table 3: Methods for Chemoselective Oxidation to Lactones

| Oxidizing System | Precursor | Product | Reference |

|---|---|---|---|

| TEMPO/BAIB | 1,5-Diol | δ-Lactone | researchgate.net |

| Cu/TEMPO and Air | Unsymmetrical Diol | δ-Lactone | organic-chemistry.org |

Selective Deprotection and Hydrogenation

The final stages of this compound synthesis often involve the selective removal of protecting groups and, in some cases, hydrogenation. In a synthesis that utilizes a proline-catalyzed aldol reaction, the final step involves a global deprotection and lactonization using hydrofluoric acid (HF) in a mixture of acetonitrile (B52724) and water. lookchem.com This single step removes the silyl protecting group and facilitates the formation of the lactone ring. lookchem.com

In routes that construct the carbon skeleton with unsaturated bonds that are not part of the final structure, selective hydrogenation is necessary. For instance, the selective hydrogenation of a phenyl ring to a cyclohexanone (B45756) is a key transformation in the synthesis of renewable caprolactone (B156226) from lignin-derived monomers. osti.gov While not directly part of a this compound synthesis, this demonstrates the types of selective hydrogenations that can be employed in complex molecule synthesis. Low-temperature hydrogenation using a Pd/γ-Al₂O₃ catalyst has been shown to favor the hydrogenation of the aromatic ring over the further reduction of a ketone intermediate. osti.gov

The synthesis of Rubriflordilactone B involved a selective semi-hydrogenation of a triene precursor, although this step proved difficult to reproduce consistently. organic-chemistry.org An alternative strategy involved silylation of an alkyne, followed by cyclization, oxidation, and finally desilylation to yield the final product. organic-chemistry.org

Table 4: Key Deprotection and Hydrogenation Steps

| Reaction | Reagents/Catalyst | Purpose | Reference |

|---|---|---|---|

| Global Deprotection and Lactonization | Hydrofluoric Acid (HF) in MeCN/H₂O | Removal of silyl protecting group and lactone formation | lookchem.com |

| Selective Hydrogenation | Pd/γ-Al₂O₃ at low temperature | Hydrogenation of a phenyl ring to a cyclohexanone | osti.gov |

| Desilylation | Not specified | Removal of a silyl group from an alkyne | organic-chemistry.org |

Umpolung Strategies (e.g., SO₂-Induced Oxyallylations of Enoxysilanes)

Umpolung strategies, which involve the reversal of the normal polarity of a functional group, have been employed in the synthesis of this compound. One such strategy is the SO₂-induced oxyallylation of enoxysilanes. This method allows for the construction of the β-hydroxy-δ-lactone core through a novel pathway. While the direct application of SO₂-induced oxyallylations to this compound is not extensively detailed in the provided context, the mention of umpolung strategies in a review that also discusses this compound synthesis suggests its relevance as a potential synthetic tool. dntb.gov.ua

Silene-Mediated Cycloaddition Chemistry for β-Hydroxy-δ-Lactones

A novel and flexible approach to the synthesis of β-hydroxy-δ-lactones, including this compound, involves silene-mediated cycloaddition chemistry. researchgate.net This strategy utilizes a silene-diene Diels-Alder reaction to produce silacyclohexenes. researchgate.net The allyl silane (B1218182) component of the resulting silacyclohexene can then be used to control the stereochemistry in subsequent steps, leading to a stereocontrolled synthesis of β-hydroxy-δ-lactones. researchgate.net This methodology has been successfully applied to a concise synthesis of (±)-Prelactone B. researchgate.netresearchgate.net

Comparative Analysis of Synthetic Routes

Other syntheses have also been developed. For example, one approach utilizes an Evans' aldol reaction as the key step to construct the stereocenters. researchgate.net Another efficient synthesis of (-)-prelactone B starts from 1,2-cyclohexylidene glyceraldehyde and features stereoselective crotylation and enantioselective ketone reduction as key steps. researchgate.net

The β-lactone route provides another avenue to this compound. Pons and colleagues demonstrated that aqueous HF can promote the translactonization of a silyloxy β-lactone to form this compound. clockss.org

A review of synthetic routes published between 2000 and 2020 indicates a general trend towards increased synthetic efficiency, with a focus on synthesizing complex molecules from simpler starting materials in fewer steps. chemrxiv.org This trend is reflected in the development of concise and highly selective syntheses of this compound. The move away from large natural product total syntheses in academia towards more efficient and targeted approaches is also a relevant trend. chemrxiv.org

Table 5: Comparison of Selected Synthetic Routes to this compound

| Key Strategy | Number of Steps | Overall Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Proline-catalyzed aldol reaction | 4 | 22% | Short, catalytic, enantioselective, inexpensive reagents | lookchem.com |

| Evans' aldol reaction | Not specified | Not specified | General approach for prelactones | researchgate.net |

| Chiral template (1,2-cyclohexylidene glyceraldehyde) | Not specified | Not specified | Operational simplicity, inexpensive reagents | researchgate.net |

| β-Lactone translactonization | Not specified | 71% (for the lactonization step) | Utilizes a novel rearrangement | clockss.org |

| Silene-diene Diels-Alder cycloaddition | Not specified | Not specified | Novel and flexible approach | researchgate.netresearchgate.net |

Efficiency and Overall Yield Considerations

Another efficient synthesis of (-)-Prelactone B employs 1,2-cyclohexylidene glyceraldehyde as a chiral template. researchgate.net This strategy is noted for its operational simplicity and reliance on inexpensive reagents and chemicals. researchgate.net The key steps in this synthesis include a stereoselective crotylation and an enantioselective reduction of a ketone. researchgate.net

For the synthesis of (+)-Prelactone B, a method has been described that also focuses on stereocontrol. researchgate.net The development of synthetic routes that can selectively produce different stereoisomers is of significant importance. For instance, the synthesis of 5-epi-prelactone B has been achieved through a route involving a Sharpless asymmetric epoxidation and an intramolecular hydride transfer reaction. researchgate.net

| Target Molecule | Key Strategy | Overall Yield (%) | Reference |

| (-)-Prelactone B | Proline-catalyzed crossed-aldol reaction | 22 | lookchem.com |

| (-)-Prelactone B | Chiral template (1,2-cyclohexylidene glyceraldehyde) | Not explicitly stated | researchgate.net |

| 5-epi-Prelactone B | Sharpless asymmetric epoxidation | Not explicitly stated | researchgate.net |

Number of Steps and Operational Simplicity

A particularly concise synthesis of this compound has been achieved in just four steps. lookchem.comresearchgate.net This route, which employs a direct proline-catalyzed aldehyde-aldehyde aldol reaction as the sole source of chirality, is distinguished by its brevity. researchgate.net The operational simplicity is further enhanced by the use of readily available and inexpensive reagents. lookchem.comresearchgate.net

The pursuit of shorter and more user-friendly synthetic pathways is a common theme in the literature. For example, a biocatalytic approach using an engineered carbonyl reductase has been shown to be effective for the synthesis of chiral δ-lactones, offering a cost-effective and environmentally friendly alternative to traditional metal catalysis. rsc.org While not specific to this compound in the provided context, this highlights a general strategy towards operational simplicity in lactone synthesis.

The table below outlines the number of steps for various synthetic approaches to this compound.

| Target Molecule | Key Strategy | Number of Steps | Reference |

| (-)-Prelactone B | Proline-catalyzed crossed-aldol reaction | 4 | lookchem.comresearchgate.net |

| Simplactone B | Prins cyclisation | 9 | researchgate.net |

Synthesis of Prelactone B Analogues and Derivatives

Design and Synthesis of Epi-Prelactones (e.g., 5-epi-Prelactone B, epi-Prelactones V and E)

The synthesis of epimers of natural prelactones provides access to stereochemical analogues that are crucial for structural confirmation and biological evaluation. The synthesis of 5-epi-Prelactone B, the epimer of Prelactone B at the C-5 position, has been a subject of significant interest.

A general synthetic strategy has also been developed for the synthesis of both prelactones and epi-prelactones, particularly epi-Prelactones V and E. researchgate.netlookchem.comiscience.in This approach prominently features an Evans' aldol (B89426) reaction as the key stereochemistry-defining step, allowing for the controlled construction of the β-hydroxy-δ-lactone core. researchgate.netlookchem.comresearchgate.net

Table 1: Key Synthetic Steps for 5-epi-Prelactone B

| Step | Reaction | Reagents | Purpose |

| 1 | Wittig Reaction | (1-(ethoxycarbonyl)ethyl)triphenylphosphonium bromide | Formation of trans ester from isobutyraldehyde (B47883). tandfonline.comunigoa.ac.in |

| 2 | Reduction | DIBAL-H | Reduction of the ester to an allyl alcohol. tandfonline.com |

| 3 | Asymmetric Epoxidation | D(-)-DET, TBHP, Ti(iPrO)4 | Creation of a chiral epoxy alcohol with high enantiomeric excess. tandfonline.com |

| 4 | Epoxide Opening/Desilylation | Sodium bis(2-methoxyethoxy)aluminum hydride | One-pot formation of a 1,3,5-triol intermediate. tandfonline.com |

| 5 | Selective Oxidation | BAIB, TEMPO | Cyclization to the final 5-epi-prelactone B target molecule. tandfonline.com |

Synthesis of Other Prelactone Analogues (e.g., Prelactone V, Prelactone C)

Beyond epimers, the synthesis of other naturally occurring prelactones, such as Prelactone V and Prelactone C, has been accomplished through various strategic approaches. These syntheses further demonstrate the flexibility of modern synthetic chemistry in accessing this family of compounds.

The total synthesis of Prelactone V has been achieved alongside this compound using a "Chiron approach," which utilizes a chiral starting material derived from a natural source. nih.gov In one such synthesis, D-glucose was used as the chiral pool starting material. nih.gov Key transformations in this route included Tebbe and Wittig olefinations for carbon chain extension and a crucial anti-1,3-diol formation to set the required stereochemistry before lactonization. nih.gov Another highly selective synthesis of Prelactone V employed the SAMP/RAMP-hydrazone methodology, achieving excellent diastereomeric and enantiomeric excess. thieme-connect.com

The synthesis of (+)-Prelactone C has also been reported, utilizing different key strategies. One approach involved a radical-mediated diastereoselective opening of a trisubstituted epoxy alcohol, which served as the key step to establish the chiral 2-methyl-1,3-diol system within the molecule. capes.gov.br Other methods, such as those employing Sharpless asymmetric epoxidation, have also proven effective in constructing the Prelactone C structure. researchgate.net Chiral zirconium complexes have been utilized in asymmetric hetero-Diels–Alder reactions to efficiently produce (+)-prelactone C. rsc.org

Table 2: Comparison of Synthetic Strategies for Prelactone Analogues

| Analogue | Key Strategy/Reaction | Starting Material (Example) | Reference(s) |

| Prelactone V | Chiron Approach | D-glucose | nih.gov |

| SAMP/RAMP-Hydrazone Methodology | N/A | thieme-connect.com | |

| Crabtree's Catalyst Reduction | N/A | researchgate.net | |

| Prelactone C | Radical-Mediated Epoxide Opening | N/A | capes.gov.br |

| Sharpless Asymmetric Epoxidation | N/A | researchgate.net | |

| Asymmetric Hetero-Diels-Alder | N/A | rsc.org |

Development of Simplified Derivatives for Structural Investigations

This compound and its analogues are considered valuable building blocks for the synthesis of more complex structures like the bafilomycins and concanamycin. tandfonline.com However, this compound itself is often described as a shunt product of the biosynthesis of macrolides, formed from an early metabolite. researchgate.netthieme-connect.com Due to this role, it serves as a crucial standard for investigations into the mechanisms of polyketide synthase (PKS) enzymes. tandfonline.comthieme-connect.com

To facilitate these structural and mechanistic studies, simplified derivatives are often synthesized. These derivatives typically retain the core β-hydroxy-δ-lactone motif but may feature simpler substitution patterns or fewer stereocenters. By synthesizing these less complex molecules, chemists can more easily study the fundamental properties of the lactone ring system and its formation without the added complexity of the full natural product structure. These simplified structures serve as models to understand stereochemical outcomes of key reactions and to refine synthetic methodologies that can later be applied to the total synthesis of the more complex natural products themselves.

Exploration of Structure-Activity Relationships (SAR) through Analogue Synthesis

While this compound itself has not demonstrated significant biological activity, the synthesis of its analogues is critical for exploring structure-activity relationships (SAR). thieme-connect.com The "activity" in this context often relates to its function as a biosynthetic precursor or shunt product, and how structural modifications influence its formation by polyketide synthases.

The synthesis of a library of analogues, including epimers and other structural variants as described in the sections above, allows researchers to probe the structural requirements for these biosynthetic processes. doi.org For instance, by creating analogues with different stereochemistry at various chiral centers (e.g., 5-epi-Prelactone B) or altered substitution patterns (e.g., Prelactone V vs. This compound), scientists can investigate which features are essential for recognition and processing by the PKS machinery. researchgate.netdoi.org

Furthermore, although this compound is inactive, the core δ-lactone structure is a component of numerous potent bioactive natural products, including cholesterol-lowering agents like compactin. tandfonline.comacs.org Therefore, the synthesis and study of this compound derivatives contribute to a broader understanding of the SAR for this entire class of compounds. The development of flexible synthetic routes allows for the creation of diverse analogues, which can then be evaluated for different biological properties, potentially leading to the discovery of new activities. tandfonline.comdoi.org

Synthetic Applications and Advanced Methodologies

Prelactone B as a Chiral Building Block in Natural Product Synthesis

This compound, a biologically significant natural β-hydroxy-δ-lactone, serves as a valuable chiral building block in the synthesis of various natural products. researchgate.netresearchgate.net Its inherent stereochemistry and functional groups make it an attractive starting point for constructing more complex molecular architectures. The tetrahydropyran (B127337) ring with multiple chiral centers is a common motif in many biologically active compounds, and this compound provides a ready-made scaffold containing this feature. researchgate.net

The utility of this compound and its derivatives as chiral building blocks has been demonstrated in the synthesis of a range of natural products. researchgate.netcore.ac.uk For instance, the synthesis of other bioactive lactones and polyketide-derived natural products often utilizes intermediates that share structural similarities with this compound. iscience.inacs.org The ability to generate multiple stereogenic centers from a single precursor like this compound highlights its efficiency in asymmetric synthesis. researchgate.net Synthetic approaches often focus on creating the core lactone structure and then modifying its substituents to achieve the desired target molecule.

One notable application involves its use in the synthesis of mevinic acid analogues. acs.org Furthermore, the synthesis of various stereoisomers of this compound is crucial for studying the mechanisms of polyketide synthase (PKS) enzymes, which are responsible for the biosynthesis of a vast array of natural products, including the avermectins. thieme-connect.com By having access to different stereoisomers, researchers can probe the selectivity of the enzymatic domains involved in polyketide assembly. thieme-connect.com

Application of Advanced Catalytic Systems and Organocatalysis in Lactone Synthesis

The synthesis of lactones, including this compound, has been significantly advanced by the development of sophisticated catalytic systems. These catalysts offer high levels of stereocontrol and efficiency, often under mild reaction conditions.

Beyond proline, other organocatalytic systems have been developed for the synthesis of various lactones. For instance, chiral Lewis bases have been used to catalyze the reaction between protected 2-hydroxymalonates and Morita-Baylis-Hillman (MBH) carbonates to produce α-methylene-γ-lactones in excellent yields and enantioselectivities. rsc.orgrsc.org Additionally, organocatalytic methods have been employed for the enantioselective transfer of boronic acids to furanone derivatives, followed by an intramolecular Passerini reaction to yield chiral γ-lactones. acs.org

Metal-based catalytic systems also play a crucial role in lactone synthesis. Transition metal-catalyzed reactions, such as those involving palladium, have provided powerful platforms for constructing medium-ring lactones. rsc.org The carbonylation of epoxides to form β-lactones is another important transformation that has benefited from the development of advanced catalysts. mdpi.comresearchgate.net Bimetallic systems, often featuring a Lewis acid and a cobalt carbonyl anion, have shown high efficiency in these reactions. mdpi.comresearchgate.net Recent advancements have even enabled epoxide carbonylation at atmospheric pressure, making the synthesis of β-lactones more practical and scalable. researchgate.net Furthermore, C-H functionalization reactions catalyzed by metals like palladium and cobalt have opened new avenues for the direct synthesis of lactones from readily available starting materials. acs.org

Iterative Synthetic Sequences for Complex Polyketide Motifs

Nature synthesizes complex polyketides through the iterative action of polyketide synthase (PKS) enzymes, which repeatedly add and modify simple building blocks. frontiersin.org Inspired by this biosynthetic machinery, chemists have developed iterative synthetic sequences to construct complex polyketide motifs. frontiersin.orgrsc.org This strategy involves the repetition of a series of reactions to progressively build up a carbon chain with controlled stereochemistry.

The synthesis of this compound itself can be viewed as a microcosm of this approach, often involving sequential aldol (B89426) reactions to assemble the carbon skeleton. lookchem.com The principles of iterative synthesis are broadly applicable to the construction of larger polyketide natural products. frontiersin.org These sequences typically involve a cycle of carbon-carbon bond formation, reduction, and dehydration, mimicking the enzymatic domains of PKSs. frontiersin.org

The development of iterative methods has been crucial for accessing complex polypropionates, which are common structural units in many polyketides. rsc.org By using chiral reagents and catalysts, each iteration can be controlled to produce the desired stereoisomer. rsc.org This approach allows for the systematic construction of long carbon chains with multiple stereocenters, a significant challenge in organic synthesis. The study of iterative type I PKSs in bacteria has further expanded the understanding of how nature creates diverse polyketide structures, providing new inspiration for synthetic chemists. pnas.orgpnas.org

Broader Methodological Advancements in Asymmetric Synthesis Exemplified by this compound

The synthesis of this compound has not only benefited from but also served as a platform for showcasing broader advancements in asymmetric synthesis. The challenges associated with constructing its specific stereochemical array have spurred the development of new and improved synthetic methods.

Several key strategies in asymmetric synthesis have been successfully applied to the total synthesis of this compound and its analogues. These include:

Substrate-controlled methods , where the chirality of the starting material dictates the stereochemical outcome of subsequent reactions. An example is the use of 1,2-cyclohexylidene glyceraldehyde as a chiral template. thieme-connect.comthieme-connect.com

Reagent-controlled methods , which utilize chiral reagents to induce asymmetry. The Evans' aldol reaction, employing chiral oxazolidinones, is a classic example that has been used in the synthesis of this compound. researchgate.netresearchgate.netiscience.in

Catalyst-controlled methods , as discussed previously, where a small amount of a chiral catalyst directs the formation of a specific enantiomer. Proline-catalyzed aldol reactions are a prime example in the context of this compound synthesis. clockss.orglookchem.com

The diverse synthetic routes developed for this compound underscore the continuous evolution of asymmetric synthesis. These efforts not only provide access to this important natural product but also contribute to the broader toolkit of synthetic organic chemistry, enabling the construction of ever more complex and biologically significant molecules.

Q & A

Q. What methodologies are recommended for confirming the structural identity of Prelactone B in newly isolated samples?

To confirm this compound's structure, researchers should employ a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Compare observed - and -NMR chemical shifts with published data for this compound, focusing on key structural markers like the 6-membered hemiacetal moiety and substituent patterns .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns against established profiles.

- Optical Rotation : Confirm stereochemical configuration ([4R,5S,6R]) using polarimetry .

- Comparative Analysis : Cross-reference data with structurally related compounds (e.g., bafilomycins) to resolve ambiguities .

Q. How can researchers isolate this compound from Streptomyces cultures while minimizing contamination?

- Strain Selection : Use validated Streptomyces strains (e.g., Go 22/15 or Tü 2599) known to produce this compound .

- Extraction Protocol : Employ solvent partitioning (e.g., ethyl acetate) followed by chromatographic purification (HPLC or TLC) with UV detection at λmax specific to lactones.

- Purity Assessment : Verify via HPLC-DAD and ensure absence of co-eluting peaks from related metabolites .

Q. What standard assays are used for preliminary bioactivity screening of this compound?

- Antimicrobial Activity : Disk diffusion assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi, with dose-response curves to determine MIC values.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC50.

- Enzyme Inhibition : Target-specific assays (e.g., ATPase inhibition for bafilomycin-related activity) with positive controls .

Advanced Research Questions

Q. How can experimental design be optimized to investigate the biosynthetic pathway of this compound in Streptomyces?

- Genetic Manipulation : Use CRISPR-Cas9 to knock out putative biosynthetic gene clusters (e.g., polyketide synthases) and monitor metabolite production .

- Isotope Labeling : Track carbon flux via -acetate incorporation and analyze using NMR or MS.

- Comparative Genomics : Align genomes of high-yield strains to identify conserved regulatory elements .

- Statistical Validation : Apply factorial design (e.g., Response Surface Methodology) to optimize culture conditions (pH, temperature, nutrients) .

Q. How should researchers address contradictions in spectral data when characterizing this compound derivatives?

- Multi-Technique Validation : Combine 2D-NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign stereochemistry unambiguously .

- Crystallography : If derivatization yields crystals, perform X-ray diffraction for absolute configuration determination.

- Peer Consultation : Share raw data with collaborators to cross-validate interpretations and reduce bias .

Q. What strategies are effective for comparative bioactivity studies between this compound and structurally related lactones?

- Structure-Activity Relationship (SAR) : Systematically modify functional groups (e.g., hydroxyl, propenyl) and test against a panel of biological targets.

- Molecular Docking : Use computational models (e.g., AutoDock) to predict binding affinities to targets like V-ATPase, followed by in vitro validation .

- Meta-Analysis : Aggregate published bioactivity data into a table (Table 1) to identify trends and gaps.

Table 1 : Comparative Bioactivity of this compound and Analogues

| Compound | Target Organism/Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | V-ATPase | 0.45 | |

| Bafilomycin B1 | V-ATPase | 0.12 | |

| Prelactone C | Candida albicans | 15.2 |

Methodological Frameworks

- PICOT Framework : For hypothesis-driven studies, define Population (e.g., specific bacterial strains), Intervention (e.g., this compound treatment), Comparison (e.g., untreated controls), Outcome (e.g., growth inhibition), and Timeframe (e.g., 24-hour incubation) .

- Reproducibility : Adhere to NIH guidelines for preclinical research, including detailed protocols in supplementary materials and raw data deposition in public repositories .

- Data Conflict Resolution : Use triangulation (multiple assays or analytical techniques) and transparently report discrepancies in the Discussion section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.